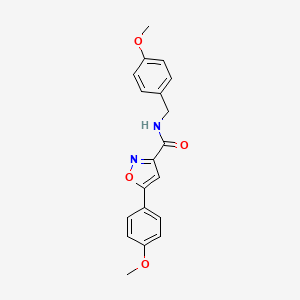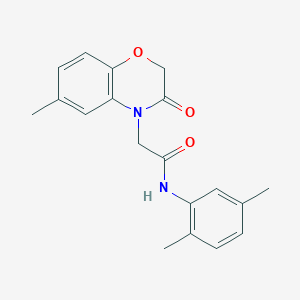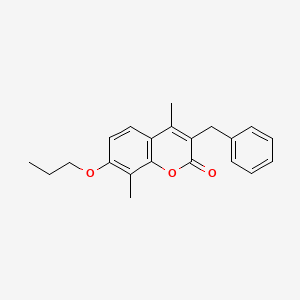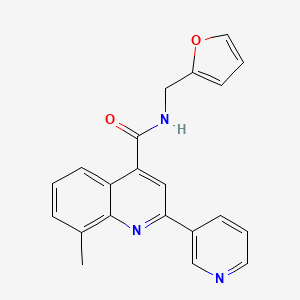
N-(4-methoxybenzyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide
Vue d'ensemble
Description
N-(4-methoxybenzyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide, also known as LY294002, is a synthetic compound that has been widely used in scientific research. It was first developed as a potent inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, which is a key regulator of cell growth, survival, and metabolism. Since its discovery, LY294002 has been extensively studied for its biochemical and physiological effects, as well as its potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of N-(4-methoxybenzyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide involves the inhibition of the PI3K pathway, which is activated by growth factors and cytokines. PI3K catalyzes the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), which in turn activates downstream effectors such as Akt and mTOR. N-(4-methoxybenzyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide binds to the ATP-binding site of PI3K and prevents its activation, thereby blocking the downstream signaling cascade.
Biochemical and Physiological Effects
N-(4-methoxybenzyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide has been shown to have a wide range of biochemical and physiological effects in various cell types and tissues. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, as well as promote autophagy and regulate glucose metabolism in normal cells. N-(4-methoxybenzyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide has also been shown to have anti-inflammatory and neuroprotective effects in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxybenzyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide has several advantages as a tool compound for scientific research. It is a highly specific inhibitor of the PI3K pathway, and its effects can be easily measured using various assays such as Western blotting, ELISA, and flow cytometry. N-(4-methoxybenzyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to its use. N-(4-methoxybenzyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide has been shown to have off-target effects on other kinases, and its potency can vary depending on the cell type and experimental conditions. In addition, N-(4-methoxybenzyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide is not suitable for in vivo experiments due to its poor bioavailability and rapid metabolism.
Orientations Futures
There are several future directions for the use of N-(4-methoxybenzyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide in scientific research. One area of interest is the development of more potent and selective inhibitors of the PI3K pathway, which could be used to study its role in disease development and progression. Another area of interest is the use of N-(4-methoxybenzyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide in combination with other drugs or therapies, which could enhance its efficacy and reduce its side effects. Finally, there is a need for more research on the off-target effects of N-(4-methoxybenzyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide and its potential toxicity in vivo, in order to improve its safety and reliability as a tool compound.
Applications De Recherche Scientifique
N-(4-methoxybenzyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide has been widely used as a tool compound in scientific research to investigate the role of the PI3K pathway in various cellular processes. It has been shown to inhibit the activity of all class I PI3K isoforms, as well as other kinases such as mTOR, DNA-PK, and CK2. N-(4-methoxybenzyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide has been used to study the regulation of cell growth, apoptosis, autophagy, and metabolism, as well as the development of cancer, diabetes, and neurodegenerative diseases.
Propriétés
IUPAC Name |
5-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-15-7-3-13(4-8-15)12-20-19(22)17-11-18(25-21-17)14-5-9-16(24-2)10-6-14/h3-11H,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDPWARBRUSZDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine](/img/structure/B4648284.png)
![8-methyl-N-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4648291.png)
![5-(2-ethylbutanoyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4648296.png)
![1-[4-(5-{[(4-piperidinylmethyl)amino]methyl}-2-furyl)phenyl]ethanol dihydrochloride](/img/structure/B4648305.png)
![1-(3,4-dimethylphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4648315.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(2-pyrazinylmethyl)acetamide](/img/structure/B4648319.png)
![N-{[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzamide](/img/structure/B4648327.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-4-isopropylbenzenesulfonamide](/img/structure/B4648343.png)

![3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4648363.png)
![4-methyl-5-{5-[(2-naphthyloxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4648378.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenyl-N-3-pyridinylpropanamide](/img/structure/B4648379.png)
